molecular formula C7H11NO2 B068442 (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid CAS No. 189125-29-9

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B068442
CAS No.: 189125-29-9
M. Wt: 141.17 g/mol
InChI Key: CQINMZNDBYQHKR-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Amino-4-cyclohexene-1-carboxylic acid: is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is characterized by the presence of an amino group and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-4-cyclohexene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexene derivatives, which are subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of cis-2-Amino-4-cyclohexene-1-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-4-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Comparison: cis-2-Amino-4-cyclohexene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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